
Ethyl 2-oxoindoline-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-oxoindoline-5-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of Ethyl 2-oxoindoline-5-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, and 3 oxygen atoms . The exact structure can be determined using various spectroscopic techniques, including IR, MS, 1H NMR and 13C NMR .
Chemical Reactions Analysis
Ethyl 2-oxoindoline-5-carboxylate can participate in various chemical reactions . The specific reactions and their outcomes can depend on the conditions of the reaction and the presence of other reactants .
Applications De Recherche Scientifique
Molecular Structure Analysis
The study by Dey et al. (2014) highlights the importance of ethyl 2-oxoindoline derivatives in understanding weak intermolecular interactions in solid states. The research focused on the quantitative evaluation of C–H···O and C–H···π intermolecular interactions within ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and its derivatives, employing PIXEL and Hirshfeld Analysis. This analysis not only elucidates the stability of crystal packing but also provides insights into the molecular conformation and supramolecular assembly, demonstrating the utility of ethyl 2-oxoindoline derivatives in crystal engineering and the design of molecular solids with desired properties (D. Dey, Santanu Ghosh, D. Chopra, 2014).
Synthetic Chemistry and Drug Design
In synthetic chemistry, modifications of ethyl 2-oxoindoline compounds have been explored for their potential in drug design. Altukhov (2014) conducted extensive studies on the synthesis and properties of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, a derivative of 2-oxoindoline. This research underscores the relevance of 2-oxoindoline derivatives in searching for biologically active compounds, demonstrating their significance in developing new synthetic methods and understanding the physicochemical and biological characteristics of hetarylcarboxylic acids. The study suggests that incorporating amino acid esters into the core structure of 2-oxoindoline derivatives could enhance their nootropic activity, pointing towards their potential in pharmaceutical applications (O. Altukhov, 2014).
Materials Science
Sehlinger et al. (2015) explored the use of ethyl 2-oxoindoline derivatives in materials science, particularly in the modification of poly(2-oxazoline)s for biomedical applications. By employing isocyanide-based multicomponent reactions, they achieved versatile side-chain modification of poly(2-oxazoline) copolymers, allowing for the straightforward adjustment of the polymers' properties. This work demonstrates the role of ethyl 2-oxoindoline derivatives in fine-tuning the physical properties of polymers, such as cloud point and glass transition temperatures, which is crucial for their application in drug delivery and tissue engineering (A. Sehlinger, B. Verbraeken, M. Meier, R. Hoogenboom, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESDNLMIHZQXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517470 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxoindoline-5-carboxylate | |
CAS RN |
61394-49-8 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

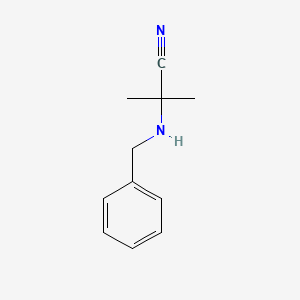
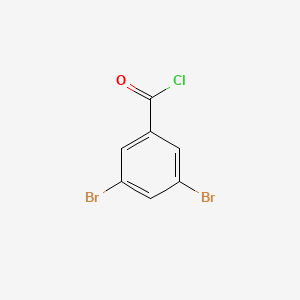




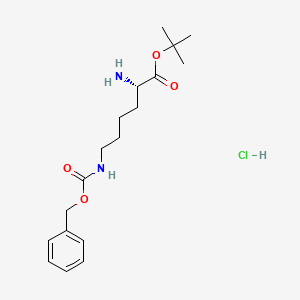

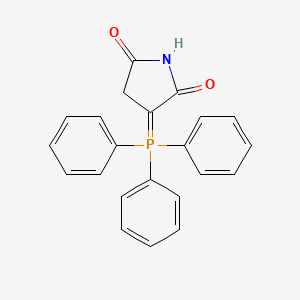
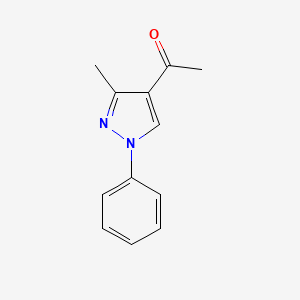
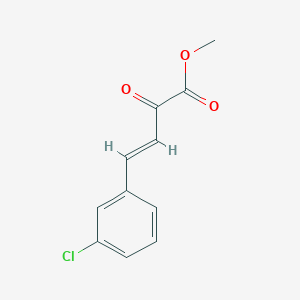
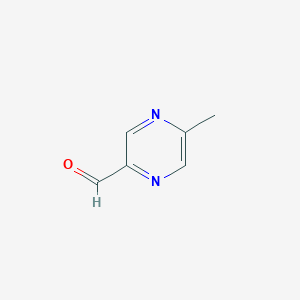

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)